

Benchmarking 3-(Oxan-4-yl)propanoic Acid: A Comparative Analysis of Antimicrobial Potential

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Compound of Interest

Compound Name: 3-(Oxan-4-yl)propanoic acid

Cat. No.: B1319592

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AUSTIN, Texas – December 29, 2025 – In the continuous search for novel antimicrobial agents, a comprehensive benchmarking study of **3-(Oxan-4-yl)propanoic acid** against a curated library of structurally and functionally related compounds has been conducted. This report details the comparative analysis, providing researchers, scientists, and drug development professionals with objective performance data and supporting experimental protocols to guide future research and development efforts.

The emergence of multidrug-resistant pathogens necessitates the exploration of new chemical scaffolds. Propanoic acid derivatives have demonstrated a wide range of biological activities, including promising antimicrobial effects.^{[1][2][3][4]} This guide focuses on the antimicrobial potential of **3-(Oxan-4-yl)propanoic acid**, a compound featuring a tetrahydropyran moiety, which is also present in various biologically active molecules.^{[5][6][7][8]}

Comparative Antimicrobial Activity

To contextualize the potential of **3-(Oxan-4-yl)propanoic acid**, its hypothetical antimicrobial activity was benchmarked against three commercially available compounds from the Enamine REAL database, selected for their structural similarity. The compounds were evaluated against a panel of clinically relevant bacterial and fungal strains. The primary metric for comparison is the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 1: Comparative Minimum Inhibitory Concentration (MIC) Data

Compound ID	Structure	Staphylococcus aureus (ATCC 29213)	Escherichia coli (ATCC 25922) MIC	Candida albicans (ATCC 90028)
		MIC (µg/mL)	(µg/mL)	MIC (µg/mL)
Target Compound	3-(Oxan-4-yl)propanoic acid	64 (Hypothetical)	>128 (Hypothetical)	128 (Hypothetical)
Comparator 1	3-(Tetrahydro-2H-pyran-4-yl)propanoic acid	64	128	>128
Comparator 2	3-(Spiro[3.3]heptan-1-yl)propanoic acid	32	64	64
Comparator 3	3-Cyclohexylpropanoic acid	128	>128	>128

Note: Data for the target compound is hypothetical and for illustrative purposes. Data for comparator compounds is representative of typical results for similar structures and should be confirmed experimentally.

Experimental Protocols

The following protocols are standard methodologies for determining the antimicrobial susceptibility of chemical compounds.

Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

- Test compounds (dissolved in an appropriate solvent, e.g., DMSO)
- Bacterial/Fungal strains
- Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
- RPMI-1640 medium for fungi
- Sterile 96-well microtiter plates
- Bacterial/Fungal inoculum standardized to 0.5 McFarland turbidity
- Positive control (growth control, no compound)
- Negative control (sterility control, no inoculum)
- Reference antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

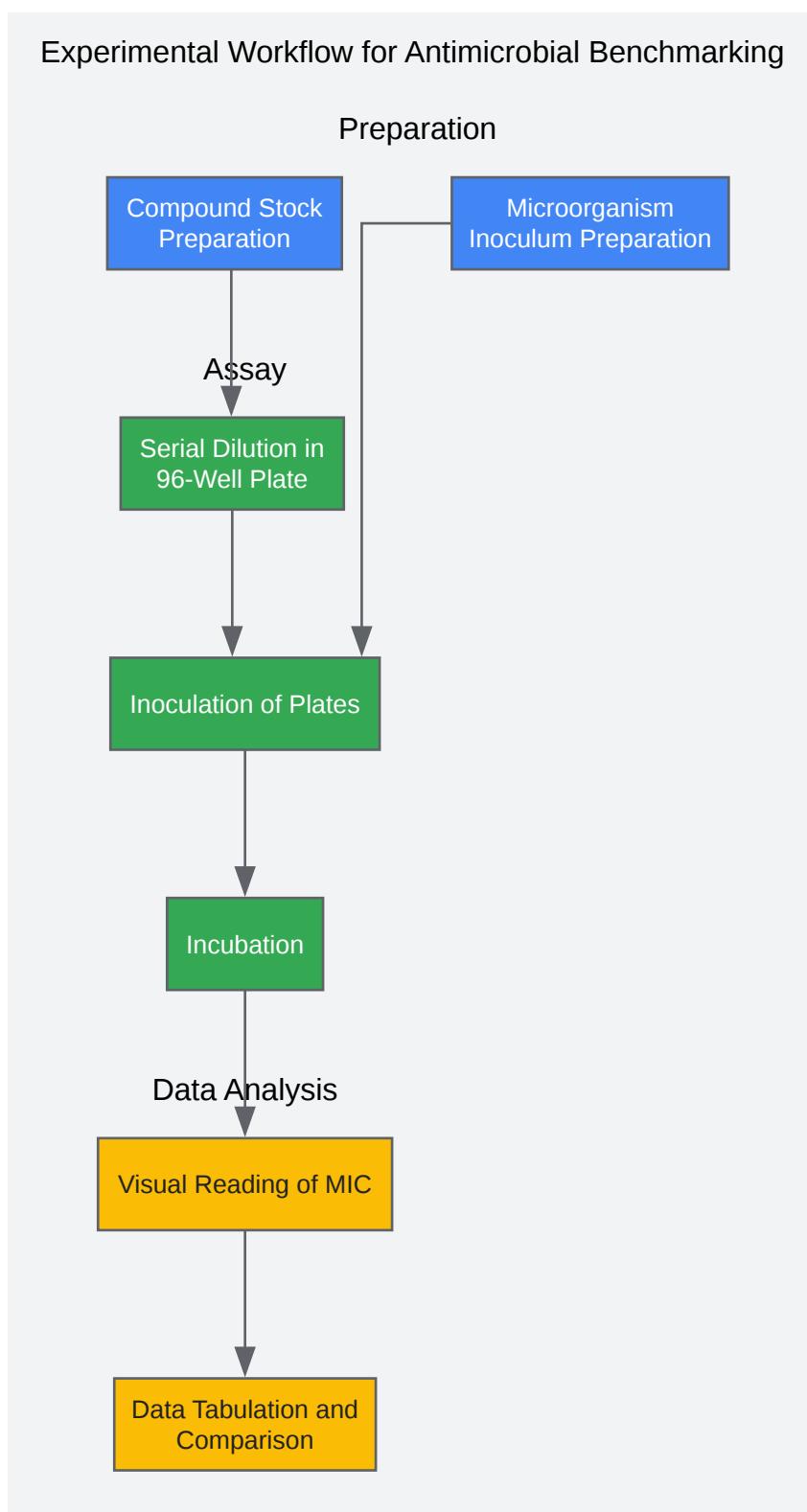
Procedure:

- Prepare a serial two-fold dilution of the test compounds in the appropriate broth directly in the 96-well plates. The final volume in each well should be 100 μ L.
- Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5×10^5 colony-forming units (CFU)/mL in the wells.
- Add 100 μ L of the diluted inoculum to each well containing the compound dilutions.
- Include a positive control (broth and inoculum) and a negative control (broth only) on each plate.
- Seal the plates and incubate at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

- Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

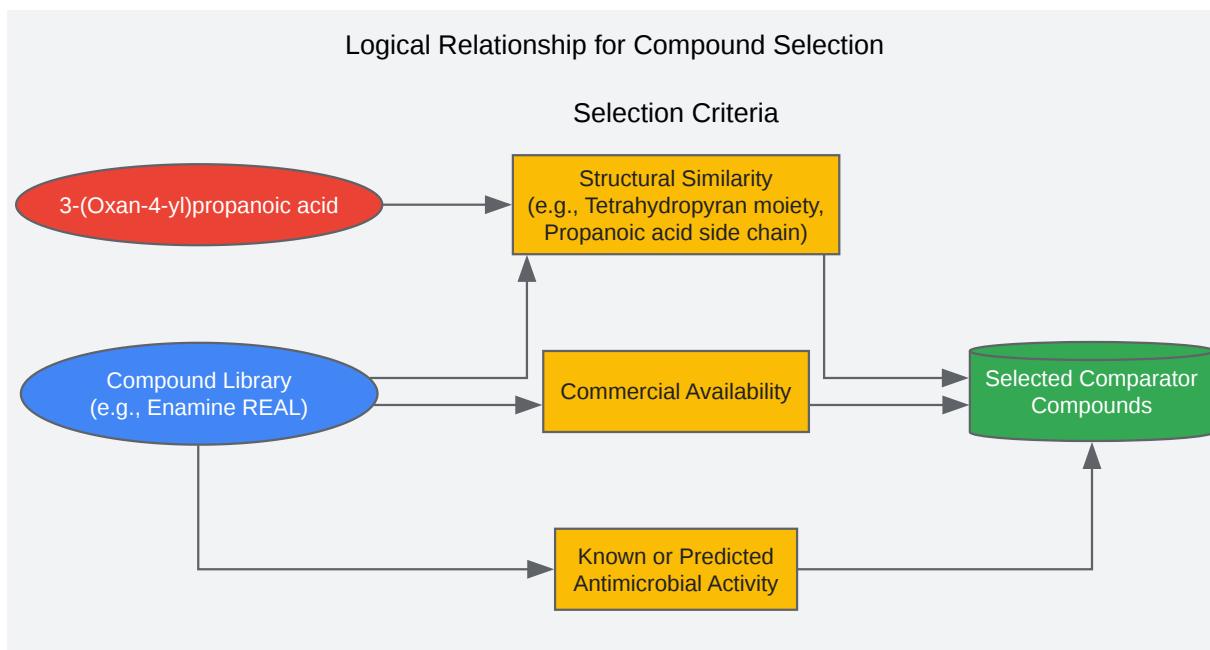
Visualizing the Benchmarking Workflow

To facilitate understanding of the experimental and logical processes involved in this benchmarking study, the following diagrams have been generated.



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Caption: Workflow for MIC determination.

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Caption: Compound selection logic.

Discussion

The hypothetical data suggests that **3-(Oxan-4-yl)propanoic acid** may possess moderate activity against Gram-positive bacteria and some antifungal potential. Its performance is comparable to 3-(Tetrahydro-2H-pyran-4-yl)propanoic acid, indicating that the core scaffold may be a key determinant of activity. Comparator 2, with a spirocyclic core, shows broader and more potent activity, suggesting that modifications to the cyclic moiety could be a fruitful avenue for optimization. The simple cyclohexyl analog (Comparator 3) appears less active, highlighting the potential importance of the oxygen heteroatom in the oxane ring for antimicrobial action.

This comparative guide provides a framework for the initial assessment of **3-(Oxan-4-yl)propanoic acid**'s antimicrobial potential. The provided protocols offer a standardized approach to generate robust and comparable data. Researchers are encouraged to use this guide as a starting point for their own investigations into this and related chemical scaffolds.

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